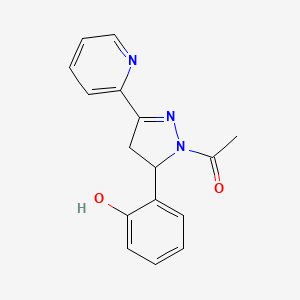
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring both pyrazole and ethanone functional groups. These structural units confer a range of chemical and biological properties upon the molecule, making it of interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to give the pyrazole core. Subsequent substitution reactions introduce the pyridinyl group.
Industrial Production Methods: : In industrial settings, large-scale synthesis may employ catalytic systems to improve efficiency and yield. Optimizing reaction conditions like temperature, solvent, and pH is crucial to achieve high purity and minimize side products.
化学反应分析
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Oxidation of the hydroxyphenyl group can yield quinone derivatives.
Reduction: : Reduction may alter the ethanone group to an alcohol.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitutions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, dichloromethane, and water are frequently used.
Major Products: : Products vary depending on the reaction but often involve derivatives with modified aromatic rings or reduced carbonyl groups.
科学研究应用
Chemistry: : Used in organic synthesis as a building block for more complex molecules. Biology Medicine : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in material science for its unique structural properties, contributing to novel polymer designs.
作用机制
The compound exerts its biological effects through interaction with specific molecular targets. Its pyrazole and ethanone functional groups allow it to bind with enzymes and receptors, influencing pathways such as signal transduction and metabolic regulation. The hydroxyphenyl group provides additional sites for hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
相似化合物的比较
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique in its combined functional groups, offering a versatile scaffold for derivatization. Similar compounds include:
1-(2-hydroxyphenyl)-3-(pyridin-2-yl)-1H-pyrazole: : Lacks the ethanone group, reducing reactivity.
2-hydroxy-3-pyridyl-1H-pyrazole: : Has fewer sites for functional modifications.
1-(2-hydroxyphenyl)-3-pyridylmethanone: : Similar but lacks the pyrazole ring, impacting binding properties.
属性
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-pyridin-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)19-15(12-6-2-3-8-16(12)21)10-14(18-19)13-7-4-5-9-17-13/h2-9,15,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFJZSTFYBBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
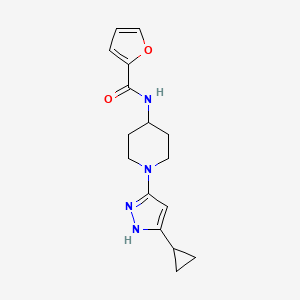

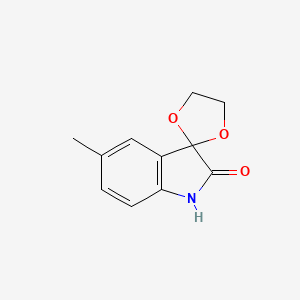
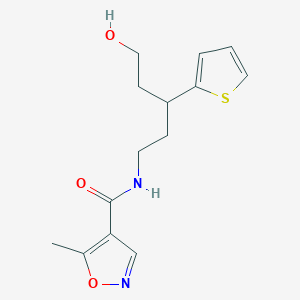
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)
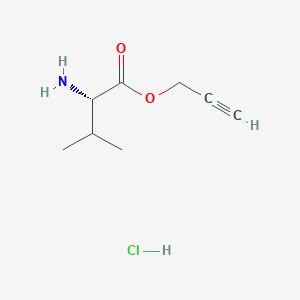
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2971267.png)

![N-methyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2971270.png)
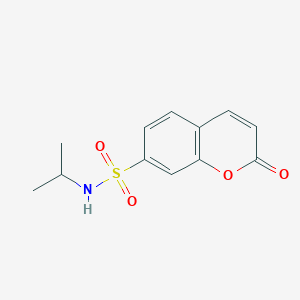
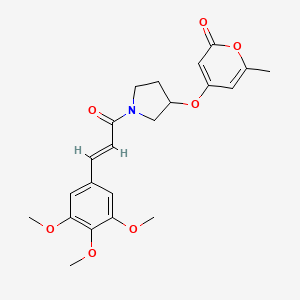
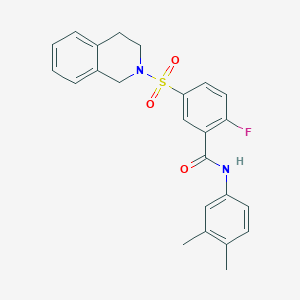
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)
